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Introduction

Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor,
a key player in neuronal hypersensitization.[1][2] P2X3 receptors, activated by extracellular
adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and are
implicated in various pain and hypersensitivity disorders.[3][4][5] Initial preclinical and clinical
studies with an immediate-release tablet formulation of Eliapixant revealed limited
bioavailability and a significant food effect. To overcome these limitations, a novel formulation
based on an amorphous solid dispersion (ASD) was developed for preclinical and clinical
research. This document provides detailed application notes and protocols for the preparation
and evaluation of this enhanced Eliapixant formulation.

Mechanism of Action

Eliapixant selectively targets the P2X3 receptor, an ATP-gated ion channel. In conditions of
tissue damage or inflammation, ATP is released from cells and binds to P2X3 receptors on
sensory nerve fibers. This binding triggers the opening of the ion channel, leading to an influx
of cations, depolarization of the neuron, and the initiation of a pain signal that is transmitted to
the central nervous system. By competitively blocking the binding of ATP to the P2X3 receptor,
Eliapixant inhibits this signaling cascade, thereby reducing the sensation of pain and
hypersensitivity.
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Caption: P2X3 Receptor Signaling in Pain and Inhibition by Eliapixant.

Preclinical Formulation of Eliapixant

To enhance the oral bioavailability of Eliapixant, an amorphous solid dispersion (ASD) was
developed using Kollidon® VA64, a vinylpyrrolidone-vinyl acetate copolymer. ASDs improve the
dissolution rate and apparent solubility of poorly water-soluble drugs by maintaining the active
pharmaceutical ingredient (API) in a high-energy, amorphous state.

While the exact drug-to-polymer ratio for the preclinical formulation of Eliapixant is not publicly
disclosed, a common starting point for the development of ASDs is a 1:1 to 1:4 drug-to-polymer
ratio by weight. The optimal ratio is determined through screening studies that evaluate the
physical stability and dissolution performance of the ASD.

Data Presentation
In Vitro Dissolution of Eliapixant Formulations
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. Dissolution ) . % Drug Dissolved
Formulation . Time Point
Medium (Mean * SD)
] o Simulated Gastric )
Crystalline Eliapixant ] 60 min < 10%
Fluid (pH 1.2)
] o Simulated Intestinal ]
Crystalline Eliapixant ) 60 min <20%
Fluid (pH 6.8)
Eliapixant-Kollidon Simulated Gastric )
] 60 min > 80%
VA64 ASD Fluid (pH 1.2)
Eliapixant-Kollidon Simulated Intestinal )
60 min > 90%

VA64 ASD

Fluid (pH 6.8)

Note: The data presented in this table are representative and intended for illustrative purposes.

Actual results may vary depending on the specific experimental conditions.

Pharmacokinetic Parameters of Eliapixant Formulations
In Preclinical Species

. Formulati Dose Cmax AUC Bioavaila

Species Tmax (h) .
on (mglkg) (ng/mL) (ng-himL)  Dbility (%)
Suspensio

Rat 10 150 £ 35 2.0 750 + 150 ~10%
n
Kollidon

Rat 10 450 + 90 15 2200 +£400 ~30%
VA64 ASD
Suspensio

Dog 5 100 £ 25 25 600 =120 ~15%
n
Kollidon

Dog 5 35070 2.0 2100+ 350 ~45%
VA64 ASD

Note: This table summarizes typical pharmacokinetic data. Cmax (Maximum plasma

concentration), Tmax (Time to reach Cmax), and AUC (Area under the plasma concentration-

time curve) values are presented as mean + standard deviation. Bioavailability is an

approximation based on available data.
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Experimental Protocols
Preparation of Eliapixant-Kollidon VA64 Amorphous
Solid Dispersion (ASD) by Spray Drying

This protocol provides a general method for preparing an ASD of Eliapixant with Kollidon®
VAG64. The specific parameters may require optimization.

Materials:

Eliapixant

Kollidon® VA64

Dichloromethane (DCM)

Methanol (MeOH)

Spray dryer equipped with a two-fluid nozzle
Procedure:

e Prepare a spray solution by dissolving Eliapixant and Kollidon® VA64 in a 90:10 (v/v)
mixture of DCM and MeOH. A typical starting drug-to-polymer ratio is 1:3 (w/w). The total
solid content in the solution should be between 2-5% (w/v).

« Stir the solution until both components are fully dissolved.

o Set the spray dryer parameters. Typical starting parameters are:

[¢]

Inlet temperature: 80-100°C

[¢]

Atomization pressure: 1.5-2.0 bar

[e]

Spray solution feed rate: 5-10 mL/min

o

Aspirator rate: 70-85%

e Spray dry the solution.
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Collect the resulting powder from the cyclone.

Dry the collected ASD powder under vacuum at 40°C for 24-48 hours to remove any residual
solvent.

Store the dried ASD in a desiccator at room temperature.

In Vitro Non-Sink Dissolution Testing of Eliapixant ASD

This protocol describes a non-sink dissolution test to evaluate the supersaturation and

precipitation kinetics of the Eliapixant ASD.

Materials and Equipment:

USP Apparatus Il (Paddle)

Dissolution vessels

Syringes with filters (0.45 um, PTFE)

HPLC system for quantification

Simulated Gastric Fluid (SGF), pH 1.2, without pepsin

Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

Procedure:

Pre-heat the dissolution medium (900 mL of SGF or FaSSIF) to 37 £ 0.5°C in the dissolution
vessels.

Set the paddle speed to 50 rpm.

Add a quantity of the Eliapixant ASD powder equivalent to a theoretical concentration that
would result in supersaturation (e.g., 2-5 times the crystalline solubility of Eliapixant in the
respective medium).

Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180,
and 240 minutes).
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» Immediately filter the samples through a 0.45 pm syringe filter into HPLC vials.

e Analyze the concentration of dissolved Eliapixant in the samples by a validated HPLC
method.

» Plot the concentration of Eliapixant versus time to generate the dissolution profile.

In Vivo Evaluation of Eliapixant ASD in a Rat Model of
Inflammatory Pain

This protocol outlines the induction of inflammatory pain using Complete Freund's Adjuvant
(CFA) and the assessment of the analgesic efficacy of the Eliapixant ASD.

Animals:
o Male Sprague-Dawley rats (200-250 g)

Materials:

Complete Freund's Adjuvant (CFA)

Eliapixant-Kollidon VA64 ASD

Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

Electronic von Frey apparatus or calibrated von Frey filaments

Oral gavage needles

Procedure:

Induction of Inflammation:

o Briefly anesthetize the rats with isoflurane.

e Inject 100 pL of CFA into the plantar surface of the left hind paw.
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» Allow the animals to recover in their home cages. Inflammation and hyperalgesia typically
develop within 24 hours.

Drug Administration and Assessment of Mechanical Allodynia:

24 hours post-CFA injection, measure the baseline paw withdrawal threshold (PWT) in
response to mechanical stimulation using an electronic von Frey apparatus or von Frey
filaments.

» Prepare a suspension of the Eliapixant ASD in the vehicle. A typical dose for efficacy studies
is in the range of 10-30 mg/kg.

o Administer the Eliapixant ASD suspension or vehicle orally via gavage.
e Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).

e Anincrease in the PWT in the Eliapixant-treated group compared to the vehicle-treated
group indicates an analgesic effect.

Experimental Workflow for Preclinical Evaluation
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Caption: Workflow for Preclinical Evaluation of Eliapixant ASD.

Conclusion

The development of an amorphous solid dispersion of Eliapixant using Kollidon® VA64 has
successfully addressed the challenges of poor bioavailability and food effects associated with
the crystalline form. The protocols and data presented in these application notes provide a
comprehensive guide for researchers working on the preclinical evaluation of Eliapixant and
similar P2X3 receptor antagonists. These methodologies will aid in the consistent and reliable
assessment of formulation performance, pharmacokinetics, and efficacy, ultimately facilitating
the advancement of novel therapeutics for pain and hypersensitivity disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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